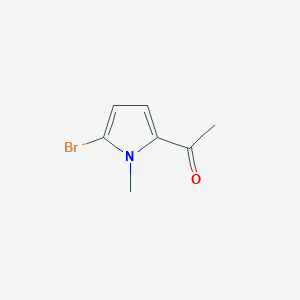![molecular formula C11H10N2O3S B15054466 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid is a compound with the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol . . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]thiazole-2-carboxylic acid with β-alanine under specific reaction conditions . The reaction typically requires the use of coupling reagents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives .
Aplicaciones Científicas De Investigación
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have shown potential as anti-tubercular, anti-cancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d]thiazole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to bind to enzymes and receptors, modulating their activity. For instance, some benzothiazole compounds inhibit the enzyme topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparación Con Compuestos Similares
3-(Benzo[d]thiazole-2-carboxamido)propanoic acid can be compared with other benzothiazole derivatives, such as benzo[d]thiazole-2-carbanilides and benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share similar core structures but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific interactions with biological targets, set it apart from other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C11H10N2O3S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazole-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)5-6-12-10(16)11-13-7-3-1-2-4-8(7)17-11/h1-4H,5-6H2,(H,12,16)(H,14,15) |
Clave InChI |
BZVXALQCCDHTQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


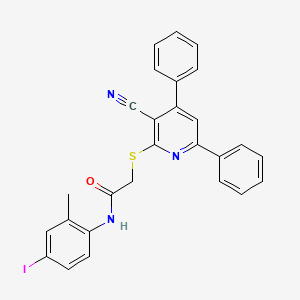
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)


![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)
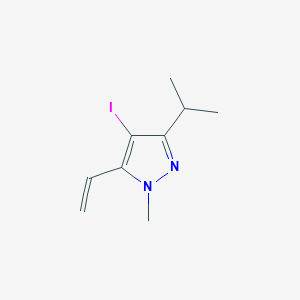
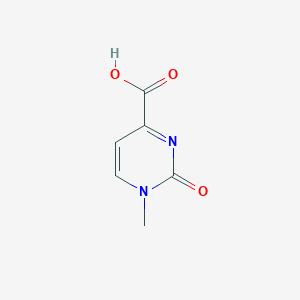

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)
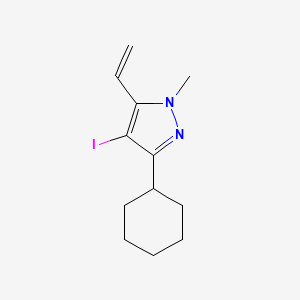
![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)

